molecular formula C10H17ClFNO B1476357 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one CAS No. 2090293-64-2

2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476357
CAS No.: 2090293-64-2
M. Wt: 221.7 g/mol
InChI Key: BETSALCXRZWCTM-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H17ClFNO and its molecular weight is 221.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETSALCXRZWCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a piperidine ring substituted with a fluoromethyl group, which enhances its lipophilicity and biological interactions. Understanding its biological activity is crucial for its application in drug development, particularly in areas targeting neurological disorders and metabolic diseases.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C11H17ClFNO
Molecular Weight 235.72 g/mol
CAS Number 2092531-44-5
InChI Key QLGCMHRNPYBSFR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake and interaction with intracellular targets. This interaction often leads to modulation of signaling pathways involved in metabolic processes.

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several potential applications:

1. DPP-4 Inhibition

One of the significant areas of interest is the compound's potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1, which are vital for insulin secretion and glucose homeostasis. Compounds that inhibit DPP-4 can enhance the effectiveness of these hormones, making them valuable in treating type 2 diabetes mellitus (T2DM) .

2. Neuropharmacological Effects

The piperidine structure is known for its presence in various psychoactive compounds. Initial studies suggest that modifications to this structure, such as those seen in this compound, may yield compounds with neuroprotective effects or potential applications in treating neurological disorders .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. For instance:

Study on DPP-4 Inhibitors

A comparative analysis of various DPP-4 inhibitors revealed that compounds with halogen substitutions exhibited improved binding affinity and inhibitory potency against DPP-4 compared to their non-halogenated counterparts . This finding supports the hypothesis that this compound may also possess enhanced DPP-4 inhibitory activity.

Neuropharmacological Investigations

Research conducted on piperidine derivatives has shown that modifications at the nitrogen position can significantly alter receptor binding profiles and lead to varied pharmacological effects . This suggests that further exploration of this compound could uncover new therapeutic avenues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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